

Application Notes and Protocols for [(pF)Phe4]nociceptin(1-13)NH2

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Compound of Interest

Compound Name: [(pF)Phe4]nociceptin(1-13)NH2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This analog of the endogenous ligand nociceptin(1-13)NH2 is characterized by the substitution of a para-fluorinated phenylalanine at position 4. This modification results in significantly increased potency and a longer duration of action in both in vitro and in vivo models compared to the parent peptide.[4][5] Its high selectivity, with over 8000-fold preference for the NOP receptor over classical mu, delta, and kappa opioid receptors, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the NOP receptor system.[1][2] These application notes provide detailed protocols for the use of [(pF)Phe4]nociceptin(1-13)NH2 in a range of common experimental paradigms.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of [(pF)Phe4]nociceptin(1-13)NH2.

Table 1: In Vitro Activity of [(pF)Phe4]nociceptin(1-13)NH2

Assay Type	Cell Line/Tissue	Parameter	Value	Reference
Receptor Binding	CHO-hNOP membranes	pKi	10.68	[1] [2] [3]
GTPyS Binding	CHO-hNOP membranes	pEC50	9.55 ± 0.01	[6]
cAMP Accumulation Inhibition	Whole CHO-hNOP cells	pEC50	10.19 ± 0.06	[6]
Mouse Vas Deferens	Electrically stimulated	pEC50	9.80	[1]

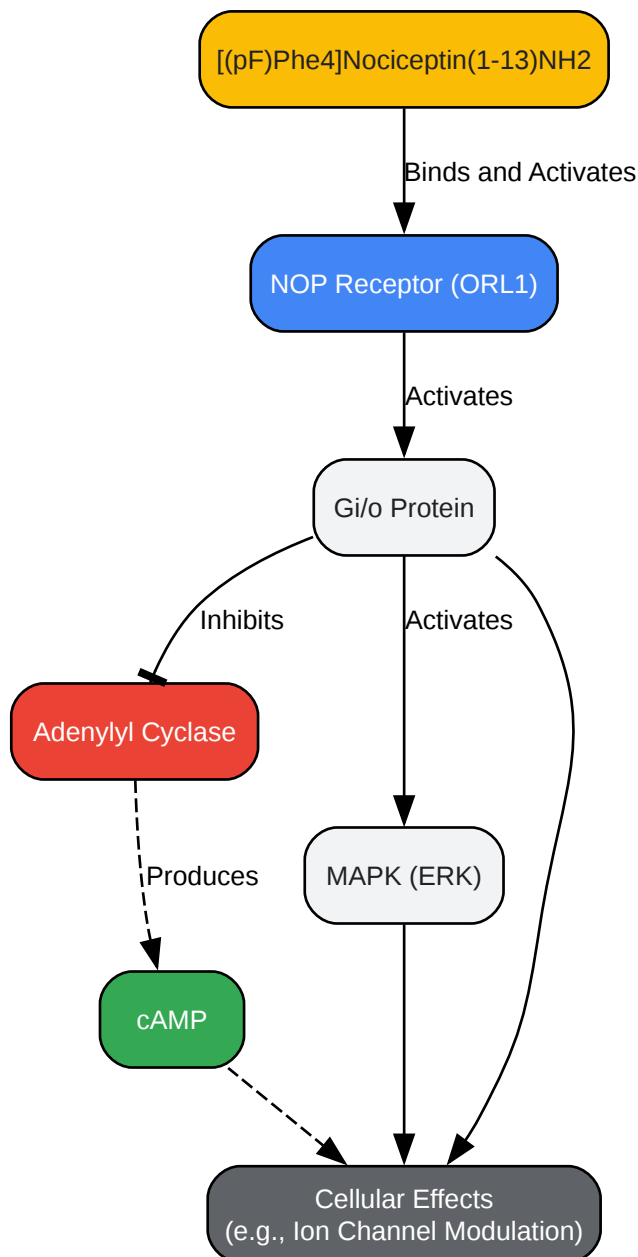
Table 2: In Vivo Effects of **[(pF)Phe4]nociceptin(1-13)NH2**

Animal Model	Administration Route	Dose	Observed Effect	Duration of Effect	Reference
Mouse	Intracerebroventricular (i.c.v.)	1 nmol	~70% inhibition of locomotor activity	> 30 min	[4]
Mouse	Intracerebroventricular (i.c.v.)	-	Pronociceptive and anti-morphine effects in tail-withdrawal assay	> 60 min	[4]
Mouse	Intravenous (i.v.)	100 nmol/kg	Decreased mean blood pressure and heart rate	Longer than NC(1-13)NH ₂	[4]
Rat	Intracerebroventricular (i.c.v.)	Dose-dependent	Stimulation of feeding	-	[2][4]

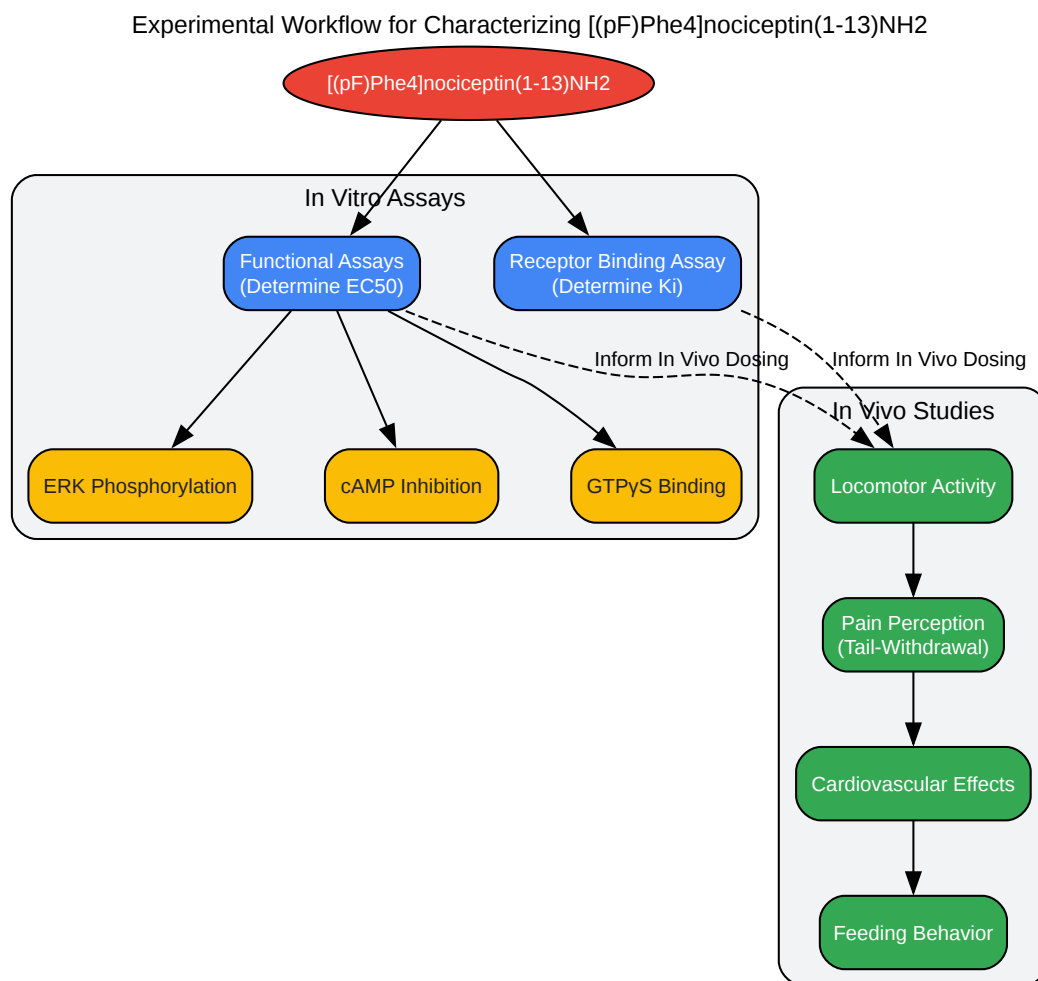
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of the NOP receptor upon activation by **[(pF)Phe⁴]nociceptin(1-13)NH₂** and a general workflow for its characterization.

NOP Receptor Signaling Pathway

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Caption: NOP Receptor Signaling Pathway.



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Caption: Experimental Characterization Workflow.

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol is designed to determine the binding affinity (K_i) of **[(pF)Phe4]nociceptin(1-13)NH2** for the human NOP receptor.

Materials:

- Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
- **[(pF)Phe4]nociceptin(1-13)NH2**.
- [3H]-Nociceptin (Radioligand).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and vials.
- Liquid scintillation counter.

Procedure:

- Compound Preparation: Prepare serial dilutions of **[(pF)Phe4]nociceptin(1-13)NH2** in binding buffer.
- Assay Setup: In a 96-well plate, add in the following order:
 - 50 μ L of binding buffer for total binding or 50 μ L of a high concentration of unlabeled nociceptin for non-specific binding.
 - 50 μ L of the desired concentration of **[(pF)Phe4]nociceptin(1-13)NH2**.
 - 50 μ L of [3H]-Nociceptin (at a final concentration close to its K_d).

- 50 µL of CHO-hNOP cell membranes (protein concentration to be optimized, typically 20-50 µg/well).
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Inhibition Assay

This protocol measures the functional potency (EC₅₀) of **[(pF)Phe⁴]nociceptin(1-13)NH₂** by quantifying its ability to inhibit forskolin-stimulated cAMP production.[\[6\]](#)[\[7\]](#)

Materials:

- CHO-hNOP cells.
- Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
- Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Forskolin.
- **[(pF)Phe⁴]nociceptin(1-13)NH₂**.
- cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

- Cell Culture: Plate CHO-hNOP cells in 96-well plates and grow to 80-90% confluency.
- Pre-incubation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer containing various concentrations of **[(pF)Phe4]nociceptin(1-13)NH2** to the wells. Incubate for 15 minutes at 37°C.
- Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis: Construct a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of **[(pF)Phe4]nociceptin(1-13)NH2**. Calculate the pEC50 or EC50 value using non-linear regression (sigmoidal dose-response).

In Vivo Locomotor Activity in Mice

This protocol assesses the central effects of **[(pF)Phe4]nociceptin(1-13)NH2** on spontaneous locomotor activity.^[4]

Materials:

- Male C57BL/6 mice (or other appropriate strain).
- **[(pF)Phe4]nociceptin(1-13)NH2**.
- Sterile saline (vehicle).
- Hamilton syringe for intracerebroventricular (i.c.v.) injection.
- Stereotaxic apparatus (for cannulated animals) or appropriate restraints for freehand injection.
- Automated locomotor activity chambers.

Procedure:

- **Acclimatization:** Allow mice to acclimate to the laboratory environment for at least one week and to the locomotor activity chambers for 30-60 minutes before the experiment.
- **Drug Preparation:** Dissolve **[(pF)Phe4]nociceptin(1-13)NH2** in sterile saline to the desired concentration (e.g., for a 1 nmol dose in a 2 µL injection volume).
- **Administration:** Administer the prepared solution or vehicle (saline) via i.c.v. injection. The injection volume is typically 1-5 µL.
- **Observation:** Immediately after injection, place the mouse in the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) continuously for a set period (e.g., 30-60 minutes).[4]
- **Data Analysis:** Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the peptide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure, followed by post-hoc tests). A significant decrease in activity is expected.[4]

Conclusion

[(pF)Phe4]nociceptin(1-13)NH2 is a powerful pharmacological tool for elucidating the function of the NOP receptor system. Its high potency and selectivity allow for precise investigation of NOP-mediated signaling and its physiological consequences. The protocols provided here offer a foundation for the in vitro and in vivo characterization of this and other NOP receptor ligands, facilitating further research in areas such as pain, mood disorders, and feeding behavior.

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